molecular formula C19H18FN3O3S2 B2357078 (4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941962-07-8

(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2357078
CAS No.: 941962-07-8
M. Wt: 419.49
InChI Key: BQCUKGVJAMBMMX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
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Biological Activity

The compound (4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a unique molecular structure that combines a fluorophenyl group with a piperazine moiety linked to a benzo[d]thiazole derivative. This combination suggests potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H17FN2O5S3C_{18}H_{17}FN_{2}O_{5}S_{3}, with a molecular weight of 456.5 g/mol. The structure features critical functional groups that contribute to its biological activity:

ComponentDescription
4-Fluorophenyl group Enhances lipophilicity and receptor binding.
Piperazine ring Known for diverse pharmacological properties.
Benzo[d]thiazole moiety Associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole-based compounds, derivatives similar to the target compound demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentrations (MIC) ranging from 100 to 400 μg/mL, indicating moderate antibacterial effects compared to standard antibiotics like chloramphenicol .

Anticancer Activity

The benzo[d]thiazole scaffold has been linked to anticancer properties due to its ability to induce apoptosis in cancer cells. A specific study on thiazole derivatives revealed that certain compounds exhibited IC50 values lower than the reference drug doxorubicin, indicating potent cytotoxicity against various cancer cell lines . The mechanism of action often involves the inhibition of critical signaling pathways related to cell proliferation and survival.

Neuropharmacological Effects

Compounds containing piperazine groups have been extensively studied for their neuropharmacological effects, including anticonvulsant properties. A related study found that piperazine derivatives could effectively inhibit seizure activity in animal models, potentially mediated through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds highlight the importance of specific substituents on biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances binding affinity to biological targets due to increased lipophilicity.
  • Sulfonyl Group : The methylsulfonyl group is crucial for enhancing solubility and bioavailability, which can lead to improved therapeutic efficacy.
  • Piperazine Modifications : Variations in the piperazine ring can significantly alter pharmacokinetic properties and receptor interactions.

Case Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were tested against Staphylococcus aureus and E. coli. Among them, a compound structurally similar to the target compound exhibited an MIC of 100 μg/mL against E. faecalis, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on Jurkat cells demonstrated that a benzo[d]thiazole derivative led to significant apoptosis at concentrations as low as 10 μM, with mechanisms involving mitochondrial pathways and caspase activation .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. A study demonstrated that derivatives with similar structures showed promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.

Anticancer Activity

The compound's ability to influence apoptotic pathways positions it as a candidate for anticancer therapy. Studies have shown that thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its use as an anticancer agent .

Antimicrobial Activity

Compounds similar to (4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone have shown notable antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative study revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, the administration of the compound resulted in a significant reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines, highlighting the compound's therapeutic potential in managing inflammatory conditions.

Case Study 2: Anticancer Efficacy

A recent investigation evaluated the cytotoxic effects of the compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. The study concluded that the compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor progression.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ABenzothiazole core with piperazineAntimicrobial, anticancer
Compound BSulfonamide group attached to benzothiazoleAnti-inflammatory
Compound CMethylsulfonyl substituent on benzothiazoleAnticancer

Properties

IUPAC Name

(4-fluorophenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)15-6-7-16-17(12-15)27-19(21-16)23-10-8-22(9-11-23)18(24)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCUKGVJAMBMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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